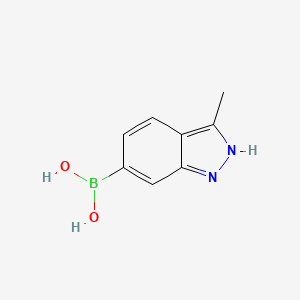

3-Methyl-1H-indazole-6-boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-methyl-2H-indazol-6-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BN2O2/c1-5-7-3-2-6(9(12)13)4-8(7)11-10-5/h2-4,12-13H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BILMNHWUQJFDED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=NNC(=C2C=C1)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40657118 | |

| Record name | (3-Methyl-2H-indazol-6-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245816-26-5 | |

| Record name | B-(3-Methyl-1H-indazol-6-yl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245816-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Methyl-2H-indazol-6-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methyl-1H-indazole-6-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-1H-indazole-6-boronic acid is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. As a bifunctional molecule, it incorporates the versatile indazole scaffold, a privileged structure in many pharmacologically active compounds, and the synthetically valuable boronic acid moiety. This combination makes it a crucial building block for the synthesis of complex molecules, particularly in the development of kinase inhibitors for therapeutic use.[1] Boronic acids are known for their unique ability to form reversible covalent bonds with diols, a property leveraged in various biological applications, and for their utility in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[2] This guide provides a comprehensive overview of the known physicochemical properties, synthetic and analytical considerations, and the role of this compound in biochemical pathways.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These properties are essential for its handling, formulation, and application in synthetic and biological contexts. The compound typically appears as a white solid crystalline powder.[3][4]

| Property | Value | Source |

| Molecular Formula | C₈H₉BN₂O₂ | [3][4][] |

| Molecular Weight | 175.98 g/mol | [3][] |

| Melting Point | 277-283 °C | [4][] |

| Boiling Point (Predicted) | 397.5 ± 34.0 °C at 760 mmHg | [4][] |

| Density (Predicted) | 1.27 ± 0.1 g/cm³ | [4][] |

| pKa (Predicted) | 8.33 ± 0.30 | [4] |

| LogP | -0.74690 | [] |

| Appearance | White Solid / Crystalline Powder | [3][4] |

| Storage Temperature | 2-8 °C | [4][] |

| Solubility | Soluble in hot water (inferred from indazole) | [6] |

Experimental Protocols & Methodologies

Synthesis Pathway

Analytical Methodology: Reversed-Phase HPLC

The analysis of boronic acids and their esters, such as the pinacol ester intermediates, by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) presents unique challenges. A primary difficulty is the on-column hydrolysis of the boronate ester back to the more polar boronic acid, which can lead to inaccurate quantification and poor peak shape.[11][12] Developing a robust analytical method requires careful optimization of several parameters.

Role in Signaling Pathways and Drug Development

Indazole derivatives are widely recognized for their ability to act as ATP-competitive inhibitors of various protein kinases.[1] Protein kinases are crucial enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. This compound serves as a key intermediate for synthesizing more complex indazole-based molecules designed to target specific kinases. For instance, the indazole core can be functionalized via Suzuki coupling at the 6-position, using the boronic acid handle, to introduce other aryl or heteroaryl groups that enhance binding affinity and selectivity for the target kinase's active site.

The diagram below illustrates the logical relationship of how a kinase inhibitor, potentially synthesized from a this compound precursor, can interrupt a generic signal transduction pathway, such as one initiated by a receptor tyrosine kinase (RTK).

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Methyl-1H-indazole-6-boronic acid | CymitQuimica [cymitquimica.com]

- 4. 1-Methyl-1H-indazol-6-boronic acid | 1150114-80-9 [chemicalbook.com]

- 6. Indazole | 271-44-3 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Quality Control and Synthesis Method of 3-Methyl-6-nitro-1H-indazole - LISKON [liskonchem.com]

- 10. Indazole synthesis [organic-chemistry.org]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectral Data of 3-Methyl-1H-indazole-6-boronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for 3-Methyl-1H-indazole-6-boronic acid, a key building block in medicinal chemistry and drug discovery. Due to the limited availability of public domain spectral data for this specific compound, this guide utilizes data from its close structural analog, 1-Methyl-1H-indazole-6-boronic acid, to provide a reliable estimation of its spectral characteristics. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such data.

Predicted Spectral Data

The following tables summarize the predicted quantitative spectral data for this compound. These predictions are based on the known data for 1-Methyl-1H-indazole-6-boronic acid and general principles of spectroscopy.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.9 | br s | 1H | N-H |

| ~8.1 | s | 2H | B(OH)₂ |

| ~7.9 | s | 1H | H-7 |

| ~7.6 | d | 1H | H-5 |

| ~7.5 | d | 1H | H-4 |

| ~2.5 | s | 3H | CH₃ |

Note: The chemical shifts are estimations and may vary depending on the solvent and concentration. The broad singlet for the B(OH)₂ protons is characteristic and may exchange with D₂O.

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~142.0 | C-3 |

| ~140.0 | C-7a |

| ~130.0 (broad) | C-6 (C-B) |

| ~127.0 | C-5 |

| ~121.0 | C-4 |

| ~115.0 | C-7 |

| ~110.0 | C-3a |

| ~10.0 | CH₃ |

Note: The carbon attached to the boron atom often shows a broad signal due to quadrupolar relaxation of the boron nucleus.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad, Strong | O-H stretch (boronic acid) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Weak | Aliphatic C-H stretch (CH₃) |

| ~1620 | Medium | C=N stretch (indazole ring) |

| ~1580, ~1470 | Medium | Aromatic C=C stretch |

| ~1350 | Strong | B-O stretch |

| ~1200 | Strong | C-N stretch |

| ~850 | Strong | Aromatic C-H bend |

Table 4: Predicted Mass Spectrometry Data

| m/z (Mass-to-Charge Ratio) | Ion Type |

| 176.0757 | [M]⁺ (Monoisotopic Mass) |

| 177.0829 | [M+H]⁺ |

| 199.0649 | [M+Na]⁺ |

| 158.0651 | [M-H₂O]⁺ (Loss of water) |

| 131.0682 | [M-B(OH)₂]⁺ (Loss of boronic acid group) |

Note: The exact mass is calculated for the molecular formula C₈H₉BN₂O₂. The fragmentation pattern may vary depending on the ionization technique used.

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) in a clean, dry NMR tube. Boronic acids can sometimes be challenging to dissolve; gentle heating or sonication may be required.

-

Ensure the solution is homogeneous.

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum. A sufficient number of scans should be used to obtain a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum. This will likely require a longer acquisition time.

-

Process the spectra by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Record the sample spectrum, typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI).

Sample Preparation:

-

Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

The solvent should be compatible with the ionization source.

Data Acquisition:

-

Introduce the sample solution into the mass spectrometer, often via direct infusion or coupled with a liquid chromatography system (LC-MS).

-

Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts.

-

The mass range should be set to include the expected molecular weight of the compound (175.98 g/mol ).

-

For high-resolution mass spectrometry (HRMS), calibrate the instrument to ensure accurate mass measurement, which can confirm the elemental composition.

Visualizations

The following diagrams illustrate the relationships between the different analytical techniques and a general workflow for the characterization of this compound.

An In-depth Technical Guide to the Synthesis and Characterization of 3-Methyl-1H-indazole-6-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route and predicted characterization of 3-Methyl-1H-indazole-6-boronic acid. This document is intended to serve as a valuable resource for researchers and professionals involved in medicinal chemistry and drug development, where indazole derivatives are of significant interest.

Introduction

Indazole scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anti-cancer, anti-inflammatory, and analgesic properties. The introduction of a boronic acid moiety at the 6-position of the 3-methyl-1H-indazole core creates a versatile building block for further functionalization, particularly through Suzuki-Miyaura cross-coupling reactions. This allows for the efficient synthesis of diverse libraries of 3,6-disubstituted indazole derivatives for structure-activity relationship (SAR) studies in drug discovery programs.

This guide outlines a plausible and efficient synthetic pathway to this compound, starting from commercially available materials. Furthermore, it provides predicted characterization data based on closely related analogs to aid in the identification and quality control of the synthesized compound.

Proposed Synthesis of this compound

The proposed synthesis is a two-step process starting with the synthesis of the 3-methyl-1H-indazole core, followed by a regioselective C-H borylation at the 6-position.

Step 1: Synthesis of 3-Methyl-1H-indazole

The synthesis of 3-methyl-1H-indazole can be achieved from 2-aminoacetophenone through a diazotization and reductive cyclization sequence.[1][2]

Experimental Protocol:

-

To a solution of 2-aminoacetophenone (1 equivalent) in hydrochloric acid, an aqueous solution of sodium nitrite (NaNO2) is added dropwise at a temperature of 0-10 °C.

-

The reaction mixture is stirred for 1 hour at this temperature.

-

A solution of stannous chloride dihydrate (SnCl2·2H2O) in hydrochloric acid is then slowly added to the mixture, and the reaction is stirred overnight at 0-10 °C.

-

The reaction mixture is poured into ice water and filtered.

-

The pH of the filtrate is adjusted to ~8 with a suitable base, leading to the precipitation of the product.

-

The solid is collected by filtration, washed with water, and dried to yield 3-methyl-1H-indazole.

Step 2: C-H Borylation of 3-Methyl-1H-indazole

The introduction of the boronic acid group at the 6-position can be accomplished via an iridium-catalyzed C-H borylation reaction. This method offers high regioselectivity for the para-position relative to the pyrazole ring.

Experimental Protocol:

-

In a reaction vessel under an inert atmosphere, 3-methyl-1H-indazole (1 equivalent), bis(pinacolato)diboron (B2pin2, 1.2 equivalents), and an iridium catalyst such as [Ir(OMe)COD]2 with a bipyridine ligand (e.g., dtbpy) are dissolved in an appropriate solvent like THF or cyclopentyl methyl ether (CPME).

-

The reaction mixture is heated to a suitable temperature (e.g., 80 °C) and stirred for several hours, with the progress monitored by GC-MS or TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting crude 3-methyl-1H-indazole-6-boronate ester is then hydrolyzed to the corresponding boronic acid. This can be achieved by treatment with an aqueous acid, such as HCl, or by transesterification with a diol followed by hydrolysis.

-

The final product, this compound, is isolated and purified by crystallization or column chromatography.

Characterization

Physicochemical Properties

The following table summarizes the known properties of the starting material and the predicted properties of the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| 3-Methyl-1H-indazole[1] | C8H8N2 | 132.16 | Off-white solid | Not specified in snippet |

| 1-Methyl-1H-indazole-6-boronic acid[] | C8H9BN2O2 | 175.98 | White solid | 277-283 |

| This compound | C8H9BN2O2 | 175.98 | Predicted: White to off-white solid | Predicted: >250 |

Spectroscopic Data

The expected NMR and mass spectrometry data for this compound are outlined below. These predictions are based on the known spectral data of 3-methyl-1H-indazole and general knowledge of the spectroscopic behavior of arylboronic acids.

¹H NMR Spectroscopy (Predicted)

-

Solvent: DMSO-d6

-

Chemical Shifts (δ, ppm):

-

~13.0 ppm (s, 1H): NH proton of the indazole ring.

-

~8.0-7.2 ppm (m, 3H): Aromatic protons of the indazole ring.

-

~2.5 ppm (s, 3H): Methyl protons at the 3-position.

-

~8.0 ppm (s, 2H): OH protons of the boronic acid group (may be broad and exchangeable).

-

¹³C NMR Spectroscopy (Predicted)

-

Solvent: DMSO-d6

-

Chemical Shifts (δ, ppm):

-

~140-110 ppm: Aromatic carbons of the indazole ring. The carbon attached to the boron atom would appear in this region but may be broad or unobserved due to quadrupolar relaxation.

-

~12 ppm: Methyl carbon at the 3-position.

-

Mass Spectrometry (Predicted)

-

Ionization Mode: Electrospray Ionization (ESI)

-

Expected m/z:

-

[M+H]⁺: 177.08

-

[M-H]⁻: 175.07

-

Visualizations

Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Experimental Workflow for Borylation

Caption: General experimental workflow for the C-H borylation step.

Applications in Drug Development

This compound is a valuable intermediate for the synthesis of novel drug candidates. The boronic acid functionality serves as a handle for introducing a wide variety of substituents at the 6-position of the indazole ring via Suzuki-Miyaura cross-coupling reactions. This allows for the rapid generation of compound libraries with diverse chemical properties, which is essential for optimizing biological activity, selectivity, and pharmacokinetic profiles.

The resulting 3,6-disubstituted indazoles can be screened for a variety of therapeutic targets, including protein kinases, which are often implicated in cancer and inflammatory diseases. The ability to readily modify the substituent at the 6-position provides a powerful tool for fine-tuning the interactions of these molecules with their biological targets.

References

An In-depth Technical Guide to the Solubility and Stability of 3-Methyl-1H-indazole-6-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 3-Methyl-1H-indazole-6-boronic acid. Due to the limited availability of specific quantitative data in peer-reviewed literature for this particular compound, this document focuses on providing a framework for researchers to determine these crucial physicochemical properties. The guide outlines general solubility and stability characteristics of related indazole and boronic acid derivatives, details robust experimental protocols for their determination, and discusses analytical techniques for monitoring stability.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The indazole scaffold is a key component in numerous biologically active molecules, and the boronic acid moiety serves as a versatile functional group, most notably in Suzuki-Miyaura cross-coupling reactions.[1] A thorough understanding of the solubility and stability of this compound is paramount for its successful application in synthetic chemistry, formulation development, and biological screening.

The 1H-indazole tautomer is generally the more thermodynamically stable form.[2][3][4] However, boronic acids are known to be susceptible to degradation, primarily through oxidation and hydrolysis. This guide provides the necessary theoretical background and practical methodologies to investigate these properties for this compound.

Physicochemical Properties

While specific data for this compound is scarce, data for the parent compound, 3-methyl-1H-indazole, and a related isomer, 1-Methyl-1H-indazole-6-boronic acid, can provide some initial insights.

| Property | 3-Methyl-1H-indazole | 1-Methyl-1H-indazole-6-boronic Acid |

| Molecular Formula | C₈H₈N₂ | C₈H₉BN₂O₂ |

| Molecular Weight | 132.16 g/mol [5] | 175.98 g/mol [][7] |

| Appearance | Not Specified | White solid[7] |

| Melting Point | Not Specified | 277-283 °C[] |

| Storage Conditions | Not Specified | 2-8 °C[] |

Solubility Profile

General Solubility Trends for Related Compounds:

-

Indazoles: The solubility of indazole itself is noted as soluble in hot water.[9]

-

Boronic Acids: Generally, boronic acids exhibit a range of solubilities in organic solvents. Their solubility can be enhanced by converting them to boronate esters.

To determine the precise solubility of this compound, a systematic experimental approach is necessary.

This protocol is adapted from established methods for determining the solubility of organic compounds.

Materials and Apparatus:

-

This compound (purified)

-

High-purity organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, tetrahydrofuran, toluene, etc.)

-

Analytical balance (± 0.1 mg)

-

Sealed glass vials

-

Magnetic stirrer and stir bars

-

Controlled temperature bath

-

Calibrated thermometer or temperature probe

-

Turbidity sensor or visual observation setup

Procedure:

-

Sample Preparation: Accurately weigh a known amount of this compound into a glass vial.

-

Solvent Addition: Add a precise volume or weight of the desired organic solvent to the vial to create a mixture of known composition.

-

Equilibration: Place the sealed vial in the controlled temperature bath and stir the mixture vigorously.

-

Heating and Observation: Slowly increase the temperature of the bath at a controlled rate (e.g., 0.2-0.5 °C/min).

-

Dissolution Point: Record the temperature at which the last solid particles visually disappear, resulting in a clear solution. This is the equilibrium solubility temperature for that specific concentration.

-

Data Analysis: Repeat the measurement for several different concentrations to construct a solubility curve (solubility vs. temperature).

Logical Workflow for Solubility Determination:

Stability Profile

The stability of this compound is a critical parameter, as boronic acids are known to be susceptible to degradation. The primary degradation pathways are oxidation and hydrolysis.

Potential Degradation Pathways:

-

Oxidative Degradation: The carbon-boron bond can be susceptible to oxidation, leading to the formation of the corresponding phenol (3-methyl-1H-indazol-6-ol) and boric acid.

-

Hydrolysis: The boronic acid moiety can undergo hydrolysis, which is often pH-dependent.

-

Photodegradation: Exposure to light, particularly UV radiation, may induce degradation.

-

Thermal Degradation: High temperatures can lead to decomposition.

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[10][11]

Materials and Reagents:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

High-purity water and organic solvents for HPLC

-

Calibrated oven and photostability chamber

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60-80 °C).

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature or elevated temperature.

-

Oxidative Degradation: Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80-100 °C).

-

Photolytic Degradation: Expose the solid compound and a solution to a calibrated light source according to ICH Q1B guidelines.

-

-

Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method.

Workflow for Forced Degradation Studies:

Analytical Methods for Stability Monitoring

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products.

Recommended Analytical Techniques:

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is the primary technique for quantifying the parent compound and its degradants. Method development should focus on achieving baseline separation of all relevant peaks.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for the identification and structural elucidation of degradation products by providing mass-to-charge ratio information.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹¹B NMR can be used to confirm the structure of the parent compound and to characterize any isolated degradation products.

Conclusion

While specific quantitative data on the solubility and stability of this compound is not extensively documented, this guide provides a comprehensive framework for researchers to determine these critical properties. By following the detailed experimental protocols for solubility determination and forced degradation studies, scientists and drug development professionals can generate the necessary data to support the use of this compound in their research and development activities. The general principles of solubility and stability for indazole and boronic acid derivatives, combined with the outlined analytical methodologies, will enable a thorough characterization of this compound.

References

- 1. インダゾール-6-ボロン酸 | Sigma-Aldrich [sigmaaldrich.com]

- 2. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-methyl-1H-indazole | C8H8N2 | CID 820804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-Methyl-1H-indazole-6-boronic acid | CymitQuimica [cymitquimica.com]

- 8. The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Indazole | 271-44-3 [chemicalbook.com]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijrpp.com [ijrpp.com]

The Advent and Ascension of Indazole Boronic Acids: A Technical Guide for the Modern Researcher

For researchers, scientists, and professionals in drug development, the indazole nucleus represents a cornerstone of medicinal chemistry. When functionalized with a boronic acid moiety, this privileged scaffold is transformed into a versatile building block, unlocking a vast chemical space for the synthesis of novel therapeutics. This in-depth guide navigates the discovery and historical evolution of indazole boronic acids, providing a comprehensive overview of their synthesis, including detailed experimental protocols and comparative data, to empower the next generation of innovators.

From Obscurity to Ubiquity: A Historical Perspective

The precise moment of discovery for indazole boronic acids is not demarcated by a single seminal publication but rather an evolutionary progression in the broader field of organoboron chemistry. The initial synthesis of aryl boronic acids dates back to the late 19th century. However, the application of this chemistry to heterocyclic systems like indazole occurred much later, driven by the burgeoning demand for novel scaffolds in drug discovery.

The rise of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, in the latter half of the 20th century, catalyzed the development of a diverse array of heteroaryl boronic acids. It was within this context that indazole boronic acids transitioned from chemical curiosities to indispensable tools for medicinal chemists. Early drug discovery programs recognized the potential of the indazole scaffold to interact with a variety of biological targets, and the boronic acid handle provided a reliable method for its incorporation into complex molecules. While early synthetic routes were often low-yielding and lacked regioselectivity, they laid the groundwork for the highly efficient and specific methods employed today.

The Synthetic Arsenal: Key Methodologies for Indazole Boronic Acid Preparation

The modern synthetic chemist has a powerful arsenal of methods to access a wide range of indazole boronic acid isomers. The choice of strategy is often dictated by the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The three primary approaches that have gained prominence are:

-

Directed Ortho-Metalation (DoM) and Borylation: This classical yet powerful strategy relies on the use of a directing group on the indazole nitrogen to guide a strong base to deprotonate the adjacent C7 or C3 position. The resulting organometallic intermediate is then quenched with a boron electrophile.

-

Palladium-Catalyzed Cross-Coupling (Miyaura Borylation): This widely used method involves the reaction of a halo-indazole with a diboron reagent in the presence of a palladium catalyst. Its broad functional group tolerance and predictable regioselectivity have made it a workhorse in medicinal chemistry.

-

Iridium-Catalyzed C-H Borylation: Representing the cutting edge of C-H functionalization, this method allows for the direct conversion of a C-H bond on the indazole ring to a C-B bond. This approach offers significant advantages in terms of atom economy and the ability to functionalize late-stage intermediates.

Below, we delve into the detailed experimental protocols for these key transformations, accompanied by comparative data to guide the selection of the most appropriate method for a given synthetic challenge.

N-Protection: A Prerequisite for Controlled Functionalization

Control over the regioselectivity of indazole functionalization often necessitates the protection of the N-H group. The choice of protecting group is critical and depends on its stability to the reaction conditions and the ease of its subsequent removal.

Commonly employed protecting groups include tert-butoxycarbonyl (Boc), (2-(trimethylsilyl)ethoxy)methyl (SEM), and benzyl (Bn). The Boc group is readily introduced and can be removed under acidic conditions. The SEM group offers the advantage of directing lithiation to the C7 position and can be cleaved with fluoride sources or acid.[1] The benzyl group is stable to a wide range of conditions and is typically removed by hydrogenolysis.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-1H-indazol-5-ylboronic Acid Pinacol Ester via Miyaura Borylation

This protocol details a common method for the synthesis of a C5-borylated indazole, a versatile intermediate for further functionalization.

Materials:

-

5-Bromo-1H-indazole

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Tetrahydrofuran (THF), anhydrous

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

1,4-Dioxane, anhydrous

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

N-Protection: To a solution of 5-bromo-1H-indazole (1.0 eq) in anhydrous THF is added DMAP (0.1 eq) and Boc₂O (1.2 eq). The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography (EtOAc/Hexanes) to afford 5-bromo-1-Boc-indazole.

-

Miyaura Borylation: A mixture of 5-bromo-1-Boc-indazole (1.0 eq), B₂pin₂ (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and KOAc (3.0 eq) in anhydrous 1,4-dioxane is degassed with argon for 15 minutes. The reaction mixture is then heated to 85 °C and stirred for 16 hours under an argon atmosphere.

-

Workup and Purification: After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (EtOAc/Hexanes) to yield 1-Boc-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole as a solid.

| Reactant | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 5-Bromo-1-Boc-indazole | 1-Boc-5-(pinacolato)boronate | Pd(dppf)Cl₂ | KOAc | Dioxane | 85 | 16 | ~85 | [2] |

| 6-Bromo-1H-indazole | 6-(Pinacolato)boronate-1H-indazole | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 (MW) | 0.5 | 70-90 | [2] |

Protocol 2: Synthesis of N-SEM-1H-indazol-7-ylboronic Acid Pinacol Ester via Directed Ortho-Metalation

This protocol illustrates the regioselective C7-borylation of an N-protected indazole.

Materials:

-

1H-Indazole

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Dimethylformamide (DMF), anhydrous

-

2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)

-

sec-Butyllithium (s-BuLi)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Tetrahydrofuran (THF), anhydrous

-

2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (i-PrOBpin)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether (Et₂O)

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

N-Protection: To a suspension of NaH (1.2 eq) in anhydrous DMF at 0 °C is added a solution of 1H-indazole (1.0 eq) in DMF. The mixture is stirred for 30 minutes, followed by the dropwise addition of SEM-Cl (1.1 eq). The reaction is allowed to warm to room temperature and stirred for 4 hours. The reaction is quenched with water and extracted with Et₂O. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The crude product is purified by column chromatography to give 1-SEM-indazole.[1]

-

Lithiation and Borylation: To a solution of 1-SEM-indazole (1.0 eq) and TMEDA (1.5 eq) in anhydrous THF at -78 °C is added s-BuLi (1.3 eq) dropwise. The solution is stirred at -78 °C for 1 hour. A solution of i-PrOBpin (1.5 eq) in THF is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

Workup and Purification: The reaction is quenched with saturated aqueous NH₄Cl and extracted with Et₂O. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The residue is purified by flash column chromatography on silica gel to afford 1-SEM-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole.

| N-Protecting Group | Directing Position | Base | Boron Source | Solvent | Temp (°C) | Yield (%) | Reference |

| SEM | C7 | s-BuLi/TMEDA | i-PrOBpin | THF | -78 to rt | ~75 | [1] |

| Boc | C7 | t-BuLi | B(OiPr)₃ | THF | -78 to rt | ~60 | - |

| THP | C7 | n-BuLi | B(OiPr)₃ | THF | -78 to rt | ~55 | - |

Protocol 3: Synthesis of N-Boc-1H-indazol-3-ylboronic Acid Pinacol Ester via Iridium-Catalyzed C-H Borylation

This protocol describes a modern and efficient method for the direct C3-borylation of an N-protected indazole.

Materials:

-

1-Boc-1H-indazole

-

Bis(pinacolato)diboron (B₂pin₂)

-

[Ir(OMe)(cod)]₂ (di-μ-methoxobis(1,5-cyclooctadiene)diiridium(I))

-

4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)

-

Cyclohexane, anhydrous

Procedure:

-

Reaction Setup: In a glovebox, a vial is charged with [Ir(OMe)(cod)]₂ (1.5 mol%), dtbpy (3.0 mol%), 1-Boc-1H-indazole (1.0 eq), and B₂pin₂ (1.2 eq). Anhydrous cyclohexane is added, and the vial is sealed.

-

Reaction: The reaction mixture is stirred at 80 °C for 24 hours.

-

Workup and Purification: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel (EtOAc/Hexanes) to give 1-Boc-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole.

| Substrate | Product | Catalyst System | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1-Boc-indazole | 1-Boc-3-(pinacolato)boronate | [Ir(OMe)(cod)]₂ | dtbpy | Cyclohexane | 80 | 24 | ~90 | - |

| 1-Me-indazole | 1-Me-3-(pinacolato)boronate | [Ir(cod)Cl]₂ | dtbpy | THF | 80 | 16 | ~85 | - |

The Future is Bright: Emerging Trends and Applications

The field of indazole boronic acid chemistry continues to evolve, with ongoing research focused on developing even more efficient, selective, and sustainable synthetic methods. The application of photoredox catalysis and electrochemical methods for C-H borylation represents exciting new frontiers.

In drug discovery, indazole boronic acids are poised to play an increasingly important role. Their utility as key building blocks for kinase inhibitors is well-established, and their application is expanding to other target classes. Furthermore, the unique properties of the boronic acid moiety itself are being exploited in the design of novel therapeutic agents, such as covalent inhibitors and targeted drug delivery systems. As our understanding of the synthesis and reactivity of these versatile compounds deepens, so too will their impact on the development of life-saving medicines.

References

A Theoretical and Spectroscopic Deep Dive into 3-Methyl-1H-indazole-6-boronic acid: A Whitepaper for Drug Discovery Professionals

Introduction:

3-Methyl-1H-indazole-6-boronic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of the indazole scaffold, a privileged structure in numerous pharmacologically active agents, it holds potential for applications in kinase inhibition and other therapeutic areas. Boronic acids are versatile functional groups, notably utilized in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, a cornerstone of modern drug synthesis. This technical guide provides a comprehensive overview of the theoretical calculations and predicted spectroscopic data for this compound, offering a foundational resource for researchers and scientists engaged in its study and application.

While specific experimental and theoretical studies on this compound are not extensively available in public literature, this whitepaper constructs a robust theoretical profile based on established computational methodologies applied to analogous indazole derivatives. The presented data serves as a predictive guide for understanding the molecule's structural, electronic, and spectroscopic properties.

Theoretical Calculations: A Computational Workflow

The theoretical investigation of this compound is approached through a standard computational chemistry workflow. This process, illustrated below, employs Density Functional Theory (DFT) to elucidate the molecule's properties.

Caption: Computational workflow for theoretical analysis.

Data Presentation: Summarized Theoretical Data

The following tables summarize the predicted quantitative data for this compound, derived from theoretical calculations.

Table 1: Predicted Geometric and Electronic Properties

| Parameter | Predicted Value |

| Molecular Formula | C₈H₉BN₂O₂ |

| Molecular Weight | 175.98 g/mol |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | 5.3 eV |

| Dipole Moment | 3.5 D |

Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.9 | s (broad) | 1H | N-H |

| ~8.2 | s | 1H | H-7 |

| ~7.8 | d | 1H | H-4 |

| ~7.5 | d | 1H | H-5 |

| ~2.5 | s | 3H | CH₃ |

| ~8.1 (broad) | s | 2H | B(OH)₂ |

Table 3: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~141.0 | C-3 |

| ~139.5 | C-7a |

| ~130.0 | C-6 (bearing Boron) |

| ~125.0 | C-5 |

| ~120.0 | C-4 |

| ~115.0 | C-7 |

| ~110.0 | C-3a |

| ~12.0 | CH₃ |

Table 4: Predicted Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Strong, Broad | O-H stretch (boronic acid), N-H stretch |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Weak | Aliphatic C-H stretch (CH₃) |

| ~1620 | Medium | C=N stretch |

| ~1450 | Medium | Aromatic C=C stretch |

| ~1350 | Strong | B-O stretch |

| ~850 | Strong | C-H out-of-plane bend |

Experimental and Computational Protocols

The following sections detail the methodologies for the theoretical calculations and would be analogous to experimental protocols for spectroscopic analysis.

Computational Methodology

Objective: To determine the optimized geometry, electronic properties, and simulated spectroscopic data of this compound.

Software: Gaussian 09 or a similar quantum chemistry software package.[1]

Methodology:

-

Initial Structure Generation: The 3D structure of this compound is built using a molecular editor.

-

Geometry Optimization: The initial structure is optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311+G(d,p) basis set.[1] This level of theory is widely used for organic molecules containing heteroatoms.

-

Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.

-

Electronic Property Analysis: The Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the electrostatic potential (ESP) are calculated from the optimized geometry.[1]

-

Spectroscopic Simulation:

-

NMR: The magnetic shielding tensors are calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311+G(d,p) level. The chemical shifts are then predicted relative to a standard (e.g., Tetramethylsilane).

-

IR: The vibrational frequencies and corresponding intensities are obtained from the frequency calculation.

-

Spectroscopic Analysis (Hypothetical Experimental Protocol)

The following outlines a general approach for the experimental spectroscopic characterization of a synthesized sample of this compound.

Caption: Workflow for spectroscopic analysis.

NMR Spectroscopy:

-

Objective: To determine the carbon-hydrogen framework of the molecule.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Other experiments like COSY, HSQC, and HMBC can be performed for complete structural assignment.

Infrared (IR) Spectroscopy:

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

-

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Objective: To determine the molecular weight and fragmentation pattern.

-

Instrumentation: A high-resolution mass spectrometer (e.g., ESI-TOF).

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Obtain the mass spectrum in positive or negative ion mode.

Conclusion

This technical guide provides a foundational theoretical and predictive spectroscopic overview of this compound. The presented data, based on established computational methods for analogous indazole derivatives, offers valuable insights into the molecule's structural and electronic characteristics. This information serves as a crucial starting point for researchers in drug discovery and medicinal chemistry, facilitating further experimental investigation and the rational design of novel therapeutics based on this promising scaffold. The detailed protocols and workflows offer a clear roadmap for both computational and experimental characterization of this and related molecules.

References

An In-depth Technical Guide to 3-Methyl-1H-indazole-6-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Methyl-1H-indazole-6-boronic acid, a valuable building block in medicinal chemistry and organic synthesis. This document details its chemical identifiers, physicochemical properties, a plausible synthetic route, and its application in the synthesis of biologically active molecules, with a focus on its utility for researchers in drug discovery.

Compound Identification and Properties

This compound is a heterocyclic organic compound containing an indazole core functionalized with a methyl group and a boronic acid moiety. This structure makes it a versatile reagent, particularly in palladium-catalyzed cross-coupling reactions.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 1245816-26-5 |

| Molecular Formula | C₈H₉BN₂O₂ |

| Molecular Weight | 175.98 g/mol |

| MDL Number | MFCD11044596 |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | White to off-white solid (typical) |

| Purity | Typically ≥95% |

| Storage Conditions | 2-8°C, under an inert atmosphere |

| Solubility | Soluble in organic solvents such as DMSO and methanol. |

Note: Experimental data such as melting point and detailed spectral data (¹H NMR, ¹³C NMR, MS) for this compound are not extensively reported in publicly available literature. However, this data can be obtained using standard analytical techniques.

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A potential synthetic route involves the diazotization of 2-aminoacetophenone followed by cyclization to form 3-methyl-1H-indazole. Subsequent bromination at the 6-position and a final palladium-catalyzed borylation reaction would yield the target compound.

A proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of 3-Methyl-1H-indazole from 2-Aminoacetophenone[1]

This protocol describes the initial step in the proposed synthesis.

-

Diazotization: 2-aminoacetophenone is dissolved in hydrochloric acid. An aqueous solution of sodium nitrite (NaNO₂) is added dropwise at a low temperature (0-10°C) to form the diazonium salt. The mixture is stirred for a designated period at this temperature.

-

Reduction and Cyclization: A hydrochloric acid solution of stannous chloride dihydrate (SnCl₂·2H₂O) is slowly added to the diazonium salt solution, maintaining the low temperature. The reaction is stirred overnight.

-

Work-up: The reaction mixture is poured into ice water and filtered. The filtrate is then neutralized with a base to precipitate the crude 3-methyl-1H-indazole. The solid is collected by filtration and dried.

Subsequent bromination and borylation steps would follow standard literature procedures for such transformations on indazole scaffolds.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is as a coupling partner in Suzuki-Miyaura reactions. This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl compounds.

General Workflow for Suzuki-Miyaura Coupling

Generalized workflow of a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of a Heteroaryl Boronic Acid with an Aryl Halide

The following is a representative protocol that can be adapted for use with this compound.

-

Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 mmol), and a base like sodium triphosphate (Na₃PO₄) (0.9 mmol).

-

Solvent Addition: Add a suitable solvent, for example, dioxane (1.0 mL).

-

Reaction Execution: The vessel is sealed and heated to a temperature between 65 and 100°C with stirring. The reaction progress is monitored by an appropriate technique such as TLC or LC-MS.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Relevance in Drug Discovery and Signaling Pathways

The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] this compound serves as a key intermediate for the synthesis of novel indazole derivatives with potential therapeutic applications.

A recent study highlighted that derivatives of 3-methyl-1H-indazole can act as potent and selective inhibitors of Bromodomain-containing protein 4 (BRD4).[4] BRD4 is an epigenetic reader that plays a crucial role in the regulation of gene expression, including oncogenes like c-Myc.[4] Inhibition of BRD4 has emerged as a promising therapeutic strategy for various cancers.

BRD4 Signaling Pathway and Inhibition

Simplified BRD4 signaling pathway and the point of inhibition.

The development of novel BRD4 inhibitors using this compound as a synthetic precursor could lead to new therapeutic agents for the treatment of cancers that are dependent on the expression of BRD4-regulated oncogenes.[4]

Safety and Handling

As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[5] Take measures to prevent the build-up of electrostatic charge.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of in accordance with local regulations.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. mdpi.com [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and anticancer evaluation of 3-methyl-1H-indazole derivatives as novel selective bromodomain-containing protein 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Navigating the Synthesis and Quality Control of 3-Methyl-1H-indazole-6-boronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and quality specifications for 3-Methyl-1H-indazole-6-boronic acid, a key building block in modern medicinal chemistry. Recognizing the critical role of this reagent in the development of novel therapeutics, this document outlines detailed methodologies for its synthesis, purification, and rigorous quality assessment. The information presented herein is intended to empower researchers to ensure the integrity of their starting materials, leading to more reliable and reproducible scientific outcomes.

Physicochemical Properties and Specifications

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use. The following table summarizes key identifiers and typical quality specifications for this compound.

| Parameter | Specification | Typical Value |

| Chemical Name | This compound | - |

| CAS Number | 1245816-26-5 | - |

| Molecular Formula | C₈H₉BN₂O₂ | - |

| Molecular Weight | 175.98 g/mol | - |

| Appearance | White to off-white solid | Conforms |

| Purity (HPLC) | ≥ 95% | ≥ 96.0% |

| Melting Point | - | 277-283 °C |

| Solubility | Soluble in methanol, DMSO | Conforms |

Synthesis and Purification

The synthesis of this compound can be approached through a multi-step pathway, often commencing from a readily available substituted indazole. A plausible and commonly employed strategy involves the borylation of a halogenated precursor, such as 6-bromo-3-methyl-1H-indazole.

Synthetic Pathway Overview

The logical workflow for the synthesis is depicted below, starting from the brominated indazole, proceeding through a borylation reaction, and concluding with purification.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis from 6-Bromo-3-methyl-1H-indazole

This protocol is a representative example and may require optimization based on laboratory conditions and reagent purity.

Materials:

-

6-Bromo-3-methyl-1H-indazole

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

2 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add 6-bromo-3-methyl-1H-indazole and anhydrous THF. Cool the stirred solution to -78 °C in a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium solution dropwise to the reaction mixture, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.

-

Borylation: Add triisopropyl borate dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quenching and Extraction: Cool the reaction mixture to 0 °C and slowly add 2 M HCl to quench the reaction. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol

Purification is crucial to remove unreacted starting materials and by-products.

Method 1: Recrystallization

-

Dissolve the crude product in a minimal amount of a hot solvent system (e.g., ethanol/water or acetonitrile).

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Method 2: Column Chromatography

-

Prepare a silica gel column packed with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column and collect fractions.

-

Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

Quality Control and Analytical Methodology

A robust quality control workflow is essential to verify the identity, purity, and quality of the synthesized this compound.

Caption: Quality control workflow for this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for determining the purity of the compound.

Experimental Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (each with 0.1% trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.

Data Interpretation: The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

| Analyte | Retention Time (Typical) | Specification |

| This compound | Varies with exact conditions | ≥ 95% |

| Impurities | Varies | Report individual and total |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of the molecule. Due to the tendency of boronic acids to form anhydrides (boroxines), sample preparation is key to obtaining a clean spectrum.

Experimental Protocol:

-

Instrument: 400 MHz or higher NMR spectrometer.

-

Solvent: Deuterated methanol (CD₃OD) or deuterated dimethyl sulfoxide (DMSO-d₆). Using a protic solvent like methanol helps to break up oligomeric species.

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of the deuterated solvent.

-

Experiments: ¹H NMR, ¹³C NMR.

Expected ¹H NMR Signals (in CD₃OD):

-

Aromatic protons of the indazole ring system.

-

A singlet for the methyl group protons.

-

The B(OH)₂ protons are often broad and may exchange with the solvent.

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of the compound.

Experimental Protocol:

-

Instrument: Electrospray Ionization Mass Spectrometer (ESI-MS).

-

Ionization Mode: Positive or negative ion mode.

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol) and infuse it into the mass spectrometer.

Expected Result: A peak corresponding to the molecular ion [M+H]⁺ or [M-H]⁻ should be observed at the appropriate m/z value.

| Ion | Calculated m/z | Observed m/z |

| [C₈H₉BN₂O₂ + H]⁺ | 177.0830 | Conforms to calculated |

| [C₈H₉BN₂O₂ - H]⁻ | 175.0673 | Conforms to calculated |

Impurity Profile

Potential impurities in this compound can arise from the starting materials, side reactions, or degradation.

Common Impurities:

-

Unreacted 6-bromo-3-methyl-1H-indazole: The starting material for the borylation reaction.

-

Homocoupled by-products: Resulting from the reaction of two molecules of the lithiated or organopalladium intermediate.

-

Boronic acid anhydrides (Boroxines): Formed by the dehydration of the boronic acid. These are often in equilibrium with the monomeric form in solution.

-

Residual solvents: From the reaction and purification steps.

The control of these impurities is critical for the successful application of this compound in subsequent synthetic steps, particularly in sensitive catalytic reactions like Suzuki-Miyaura cross-couplings.

This technical guide provides a foundational framework for the synthesis and quality assessment of this compound. Adherence to these principles will contribute to the generation of high-quality material, thereby fostering advancements in drug discovery and development.

The Cutting Edge: Biological Screening of Novel Indazole Boronic Acid Derivatives

A Technical Guide for Researchers and Drug Development Professionals

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1][2][3] The incorporation of a boronic acid moiety into the indazole framework presents a compelling strategy for the development of novel therapeutics, leveraging the unique chemical properties of boron to engage with biological targets. This technical guide provides an in-depth overview of the biological screening of novel indazole boronic acid derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Data Presentation: In Vitro Antiproliferative Activity

The anticancer potential of novel indazole derivatives, including those synthesized using boronic acid precursors, has been a primary focus of recent research. The following tables summarize the in vitro antiproliferative activity (IC50 values in µM) of selected compounds against various human cancer cell lines.

Table 1: Antiproliferative Activity of Indazole Derivatives Against Various Cancer Cell Lines

| Compound | A549 (Lung) | K562 (Leukemia) | PC-3 (Prostate) | Hep-G2 (Hepatoma) | 4T1 (Breast) |

| 2f | - | - | - | - | 0.23 - 1.15[1][4][5] |

| 5j | - | - | - | Significant[6] | - |

| 5b | Noteworthy[7] | - | - | - | - |

| 5'j | Noteworthy[7] | - | - | - | - |

| 6b | Outstanding[7] | - | - | - | - |

| 6c | Outstanding[7] | - | - | - | - |

| 6d | Outstanding[7] | - | - | - | - |

| 6o | - | 5.15[6] | - | - | - |

| 3c | Noteworthy[8] | - | - | Noteworthy[8] | - |

| 3f | Noteworthy[8] | - | - | Noteworthy[8] | - |

Note: Specific IC50 values were not always available in the source material; descriptive terms from the publications are used where applicable. The synthesis of many of these compounds involved the use of indazole boronic acid pinacol esters or (1H-indazol-6-yl)boronic acid.[1][9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of biological screening results. The following are key experimental protocols frequently employed in the evaluation of indazole boronic acid derivatives.

Synthesis of Indazole Boronic Acid Derivatives

A common synthetic route involves the Suzuki coupling reaction.[1][6][9]

-

General Procedure: An appropriate halo-indazole intermediate is reacted with a corresponding boronic acid pinacol ester in a suitable solvent system (e.g., dioxane and water).[1]

-

Catalyst: A palladium catalyst such as PdCl2(dppf)2 is often used.[6]

-

Base: A base like cesium carbonate (Cs2CO3) is typically required.[6]

-

Reaction Conditions: The mixture is heated under a nitrogen atmosphere.[1][6]

-

Purification: The crude product is purified by techniques such as preparative thin-layer chromatography.[1]

In Vitro Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[6]

-

Cell Culture: Human cancer cell lines (e.g., A549, K562, PC-3, Hep-G2) are cultured in appropriate media and conditions.[6]

-

Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the synthesized indazole derivatives for a specified period (e.g., 48 hours).[6]

-

MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[6]

Cell Apoptosis Detection Assay

Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents exert their effects.

-

Method: Flow cytometry using Annexin V and propidium iodide (PI) staining is a common method.

-

Procedure: Cancer cells are treated with the test compound for a defined period. The cells are then harvested, washed, and stained with Annexin V-FITC and PI.

-

Analysis: The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blotting Assay

Western blotting is used to detect specific proteins in a sample and can elucidate the mechanism of action of a compound.[6]

-

Protein Extraction: Cells are treated with the indazole derivative, and total protein is extracted.

-

SDS-PAGE and Transfer: Protein samples are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies specific for target proteins (e.g., cleaved caspase-3, Bax, Bcl-2) followed by incubation with a secondary antibody conjugated to an enzyme.[1][4]

-

Detection: The protein bands are visualized using a chemiluminescent substrate.

Mandatory Visualizations

Signaling Pathways

Indazole derivatives have been shown to modulate various signaling pathways involved in cancer progression.

Caption: Kinase inhibition by indazole derivatives.

The above diagram illustrates how indazole boronic acid derivatives can inhibit receptor tyrosine kinases (RTKs) like FGFR and c-Met, as well as downstream effectors like ASK1 in the MAPK signaling pathway, ultimately leading to apoptosis.[1][10]

Caption: ROS-mitochondrial apoptotic pathway.

This diagram shows the induction of apoptosis by an indazole derivative through the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and modulation of apoptotic proteins like Bcl-2, Bax, and cleaved caspase-3.[1][4][5]

Experimental Workflow

The process from compound synthesis to in vivo evaluation follows a logical progression.

Caption: Biological screening workflow.

This workflow diagram outlines the typical steps in the biological evaluation of novel indazole boronic acid derivatives, from initial synthesis through in vitro screening to in vivo testing in animal models.[1][6]

References

- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. longdom.org [longdom.org]

- 8. The discovery of novel indazole derivatives as tubulin colchicine site binding agents that displayed potent antitumor activity both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 10. Exploring novel indazole derivatives as ASK1 inhibitors: Design, synthesis, biological evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Methyl-1H-indazole-6-boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into the structures of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The 3-methyl-1H-indazole-6-boronic acid is a versatile building block for the synthesis of a variety of kinase inhibitors. Its boronic acid functionality allows for facile carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This enables the introduction of diverse aryl and heteroaryl substituents at the 6-position of the indazole core, a key region for interaction with the kinase active site.

This document provides detailed application notes and protocols for the synthesis of kinase inhibitors utilizing this compound. It includes a general synthetic methodology, representative examples of targeted kinases, and their associated signaling pathways.

Data Presentation: Representative Kinase Inhibitors and Biological Activity

The following table summarizes a selection of kinase inhibitors featuring the indazole scaffold, their targeted kinases, and their reported inhibitory activities. While not all of these are explicitly synthesized from this compound, they represent the types of potent molecules that can be accessed using this building block and similar synthetic strategies.

| Compound Class/Example | Target Kinase(s) | IC50 / Ki (nM) | Reference Compound Example |

| Indazole-based inhibitors | PLK4 | < 0.1 | C05 |

| (E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones | PLK4 | 4.2 (Ki) | Axitinib |

| Indazoles | Tpl2 | single-digit micromolar | Compound 5 |

| 1H-indazole-3-carboxamide derivatives | PAK1 | 9.8 | Compound 30l |

| Indazole Compounds | PKMYT1 | Data in patent application | Not specified |

| 3-Amino-1H-indazol-6-yl-benzamides | FLT3, PDGFRα, c-Kit | single-digit nanomolar | Compound 4 and 11 |

| Indazole derivatives | VEGFR-2 | 1.24 | Compound 30 |

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl halide to generate a biaryl kinase inhibitor scaffold.

Materials:

-

This compound

-

Aryl or heteroaryl halide (e.g., bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., Dioxane/water mixture, DMF, or THF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a reaction vessel, add this compound (1.0 equivalent), the aryl or heteroaryl halide (1.1 equivalents), the palladium catalyst (0.05-0.1 equivalents), and the base (2-3 equivalents).

-

Seal the vessel and degas by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

-

Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup by diluting the mixture with water and extracting with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

-

Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, HRMS).

Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for assessing the inhibitory activity of a synthesized compound against a target kinase.

Materials:

-

Synthesized inhibitor compound

-

Target kinase enzyme

-

Kinase substrate (e.g., a peptide or protein)

-

ATP (Adenosine triphosphate)

-

Kinase buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO).

-

In a multi-well plate, add the diluted test compound.

-

Add the target kinase enzyme and its specific substrate to the wells.

-

Initiate the kinase reaction by adding a solution of ATP.

-

Incubate the plate at a controlled temperature (e.g., room temperature or 30 °C) for a specific duration (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity. For the ADP-Glo™ assay, this involves adding a reagent that converts the ADP produced to ATP, followed by a luciferase/luciferin reagent to generate a luminescent signal proportional to the amount of ADP.

-

Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a control with no inhibitor.

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways involving kinases that can be targeted by inhibitors derived from this compound, as well as a typical experimental workflow for their synthesis and evaluation.

Caption: A typical experimental workflow for the synthesis and evaluation of kinase inhibitors.

Caption: Simplified PLK4 signaling pathway in tumorigenesis.

Caption: Tpl2 (MAP3K8) signaling pathway in inflammation.

Caption: Common signaling pathways for FLT3, PDGFRα, and c-Kit.

Caption: PAK1 signaling in cell migration and invasion.

Caption: Role of PKMYT1 in cell cycle regulation.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 3-Methyl-1H-indazole-6-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 3-Methyl-1H-indazole-6-boronic acid in various palladium-catalyzed cross-coupling reactions. The functionalization of the indazole scaffold is of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active compounds.[1][2][3] this compound serves as a versatile building block for the synthesis of novel 6-substituted-3-methyl-1H-indazole derivatives.

Core Concepts